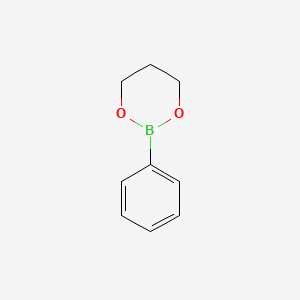

2-Phenyl-1,3,2-dioxaborinane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWMDSAMEIJLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349048 | |

| Record name | 2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-77-3 | |

| Record name | 2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylboronic acid 1,3-propanediol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1,3,2-dioxaborinane from Phenylboronic Acid

Introduction: The Strategic Value of Boronic Esters

In the landscape of modern organic synthesis, organoboron compounds are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] While boronic acids are highly reactive and effective, their stability can be a significant drawback, as they are susceptible to degradation pathways like protodeboronation.[3] This has led to the widespread adoption of boronic esters, such as 2-Phenyl-1,3,2-dioxaborinane, which serve as stable, crystalline, and easily handled surrogates.[3][4] The formation of a six-membered dioxaborinane ring by condensing phenylboronic acid with 1,3-propanediol yields a reagent with enhanced shelf-life and compatibility with diverse reaction conditions, making it a superior choice for multi-step syntheses and applications in materials science, particularly in the formation of dynamic covalent networks.[3][5] This guide provides a comprehensive overview of the synthesis, mechanism, and application of this versatile compound.

Core Principles: Reaction Mechanism and Thermodynamics

The synthesis of this compound is a reversible condensation reaction between phenylboronic acid and 1,3-propanediol.[5] The reaction proceeds through the nucleophilic attack of a hydroxyl group from the diol onto the electron-deficient, sp²-hybridized boron atom of the phenylboronic acid. This forms a tetrahedral (sp³-hybridized) intermediate, which then eliminates a molecule of water to form the stable, six-membered cyclic boronic ester.

The entire process is governed by equilibrium. To drive the reaction to completion and achieve high yields of the desired ester, the water by-product must be actively removed from the reaction mixture.[4] This is a critical experimental consideration that directly leverages Le Châtelier's principle.

Thermodynamically, the formation of the six-membered 1,3,2-dioxaborinane ring is favored over the five-membered 1,3,2-dioxaborolane ring that would be formed with a 1,2-diol like ethylene glycol.[6][7][8] Studies have shown that while the formation of five-membered rings can be kinetically faster, the six-membered ring systems derived from 1,3-diols are often the more thermodynamically stable products.[7][8]

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol: A Validated Synthesis Workflow

This section details a robust and reproducible protocol for the synthesis of this compound, adapted from established procedures.[9] The key to success is the scrupulous removal of water.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Phenylboronic Acid | 121.93 | 3.00 g | 24.6 |

| 1,3-Propanediol | 76.09 | 2.00 g (1.88 mL) | 26.3 |

| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - |

| Tetrahydrofuran (THF), dry | 72.11 | 30 mL | - |

| Round-bottomed flask (100 mL) | - | 1 | - |

| Magnetic stirrer and stir bar | - | 1 | - |

| Inert atmosphere setup (Nitrogen or Argon) | - | 1 | - |

| Filtration apparatus | - | 1 | - |

| Rotary evaporator | - | 1 | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add phenylboronic acid (3.00 g, 24.6 mmol) and anhydrous sodium sulfate (~5 g).

-

Inert Atmosphere: Seal the flask with a septum and purge with a slow stream of nitrogen or argon for 5-10 minutes to create an inert atmosphere. This is crucial to prevent the hydrolysis of the product by atmospheric moisture.

-

Addition of Reagents: Add dry tetrahydrofuran (30 mL) via syringe, followed by 1,3-propanediol (1.88 mL, 26.3 mmol). A slight excess of the diol can help drive the reaction to completion.

-

Reaction: Stir the resulting suspension vigorously at room temperature overnight (approximately 16-24 hours). The anhydrous sodium sulfate acts as an in-situ dehydrating agent, sequestering the water produced during the esterification.[9]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting phenylboronic acid spot is consumed.

-

Work-up: Upon completion, remove the sodium sulfate by vacuum filtration, washing the solid cake with a small amount of dry THF to ensure complete transfer of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF. The resulting crude product is often of sufficient purity for subsequent applications.

-

Purification (Optional): If higher purity is required, the product can be purified by vacuum distillation.

This protocol typically yields the product as a yellowish liquid with yields often exceeding 80%.[9]

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical Properties:

-

Appearance: Yellowish liquid[9]

-

Molecular Formula: C₉H₁₁BO₂[10]

-

Molecular Weight: 162.00 g/mol [10]

-

Boiling Point: 106 °C at 2 mm Hg[11]

-

Density: 1.077 g/mL at 25 °C[11]

-

Refractive Index (n²⁰/D): 1.528[11]

Spectroscopic Data: The following table summarizes the expected NMR spectroscopic data, which is critical for structural verification.[9]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H NMR (300 MHz, CDCl₃) | 7.88–7.74 | m | 2H, ortho-protons of phenyl ring |

| 7.53–7.33 | m | 3H, meta & para-protons of phenyl ring | |

| 4.27–4.11 | m | 4H, -O-CH₂ -CH₂-CH₂ -O- | |

| 2.17–1.96 | m | 2H, -O-CH₂-CH₂ -CH₂-O- | |

| ¹¹B NMR | ~28 ppm | br s | B-O₃ environment[12] |

Applications in Drug Discovery and Materials Science

The stability and predictable reactivity of this compound make it a valuable reagent in several advanced applications.

Suzuki-Miyaura Cross-Coupling

The primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13][14] Boronic esters like this one offer a significant advantage over their corresponding acids due to their enhanced stability, which translates to better storage, easier handling, and often higher purity of the starting material.[3] While it is believed that the ester may hydrolyze in situ back to the more reactive boronic acid under the basic aqueous conditions of the reaction, evidence also suggests that direct transmetalation from the ester to the palladium center is a viable pathway.[3][15] This makes them highly reliable coupling partners for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.

Dynamic Covalent Chemistry

The reversible nature of the boronic ester bond is the cornerstone of dynamic covalent chemistry.[5] this compound and similar structures are used as cross-linkers in the formation of "smart" materials such as:

-

Self-healing polymers: Materials that can autonomously repair damage by reforming broken boronic ester cross-links.

-

Vitrimers: A class of plastics that combine the processability of thermoplastics with the mechanical robustness of thermosets, thanks to the thermally activated exchange of boronic ester bonds.

-

Stimuli-responsive hydrogels: Gels that can change their properties (e.g., swell or shrink) in response to changes in pH or the presence of specific molecules like sugars.[16]

Conclusion

The synthesis of this compound from phenylboronic acid and 1,3-propanediol is a foundational and highly enabling transformation in modern organic chemistry. It exemplifies the strategic conversion of a highly reactive but less stable reagent into a robust, easily handled, and versatile building block. By understanding the underlying principles of the reversible esterification and employing straightforward techniques for water removal, researchers can reliably produce this valuable compound, unlocking its potential in a wide array of applications from the synthesis of life-saving medicines to the creation of next-generation adaptive materials.

References

-

A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ResearchGate.

-

Hoekstra, A. S., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. ACS Macro Letters, 9(4), 587-593.

-

Peters, G. M., et al. (2023). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega.

-

Peters, G. M., et al. (2023). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. PubMed.

-

Ruiz-Castañeda, P., et al. (2024). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 15(1), 95-105.

-

Cho, S., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry B, 9(30), 5946-5961.

-

Comparison of reactivity of different boron reagents. ResearchGate.

-

Nykaza, T. V., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(9), 3103-3113.

-

Leme, G. M., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(12), 2821-2826.

-

Plenio, H., et al. (2012). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 8, 1276-1282.

-

Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. NINGBO INNO PHARMCHEM CO.,LTD..

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. ResearchGate.

-

1H and 13C NMR Spectra. The Royal Society of Chemistry.

-

Sibrian-Vazquez, M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18353-18363.

-

Wang, Y., et al. (2020). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 142(37), 15722-15728.

-

Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15003-15011.

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. University of Würzburg.

-

Phenylboronic acid 1,3-propanediol ester. PubChem.

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

-

Ester Synthesis by Azeotropic Distillation. Brandon University.

-

2-phenyl-1,3,2-dioxaborolane-4,5-dione. Imperial College London.

-

Formation of boronic ester 1 a from nitroalkanediol 1 and phenylboronic acid a in different solvents. ResearchGate.

-

This compound. Chemdad.

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.

-

Selective extraction of 1,3‐propanediol by phenylboronic acid‐based ternary extraction system. ResearchGate.

-

Intensified Azeotropic Distillation: A Strategy for Optimizing Direct Amidation. ACS Publications.

-

Research Progress on Azeotropic Distillation Technology. Scirp.org.

-

2-Phenyl-1,3-propanediol synthesis. ChemicalBook.

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses.

-

Process for the preparation of 2-phenyl-1,3-propanediol. Google Patents.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. benchchem.com [benchchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 10. Phenylboronic acid 1,3-propanediol ester | C9H11BO2 | CID 642685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. rsc.org [rsc.org]

- 13. BJOC - Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions [beilstein-journals.org]

- 14. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Methyl-2-cyclohexen-1-one (CAS No. 4406-77-3): A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-2-cyclohexen-1-one (CAS No. 4406-77-3), a common organic compound utilized in the synthesis of various natural products and flavor components.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Compound Overview

-

IUPAC Name: 3-methylcyclohex-2-en-1-one[2]

-

Molecular Weight: 110.15 g/mol [5]

-

Appearance: Clear, colorless to pale yellow liquid[2]

The structural elucidation of 3-Methyl-2-cyclohexen-1-one is critically dependent on a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous confirmation of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Methyl-2-cyclohexen-1-one, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum of 3-Methyl-2-cyclohexen-1-one is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 3-Methyl-2-cyclohexen-1-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): Approximately 3-4 seconds.

-

Spectral Width (SW): 12-15 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum to ensure accurate integration.

-

Integrate all signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Caption: Workflow for ¹H NMR analysis.

¹H NMR Data and Interpretation

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~5.86 | Singlet (broad) | 1H | H-2 |

| B | ~2.33 | Triplet | 2H | H-6 |

| C | ~2.31 | Triplet | 2H | H-4 |

| D | ~2.00 | Quintet | 2H | H-5 |

| E | ~1.97 | Singlet | 3H | -CH₃ |

Data sourced from ChemicalBook for a 399.65 MHz spectrum in CDCl₃.[6]

Causality of Chemical Shifts and Multiplicities:

-

H-2 (δ ~5.86): This vinylic proton is significantly deshielded due to its position on a double bond that is conjugated with a carbonyl group. The electron-withdrawing nature of the carbonyl group further pulls electron density away from this proton, shifting it downfield. It appears as a broad singlet because of long-range coupling to the methyl protons, which is often not fully resolved.

-

H-6 (δ ~2.33): These methylene protons are adjacent to the carbonyl group (α-protons), which is strongly electron-withdrawing. This proximity causes a significant downfield shift. The signal is a triplet because these protons are coupled to the two adjacent protons at the C-5 position (n+1 rule, 2+1=3).

-

H-4 (δ ~2.31): These allylic protons are adjacent to the double bond. While not as deshielded as the protons alpha to the carbonyl, their proximity to the π-system results in a downfield shift compared to a standard alkane. They appear as a triplet due to coupling with the two neighboring protons at the C-5 position.

-

H-5 (δ ~2.00): These methylene protons are adjacent to two other methylene groups (at C-4 and C-6). They are coupled to four neighboring protons, which would theoretically result in a quintet (4+1=5).

-

-CH₃ (δ ~1.97): The methyl group protons are attached to the double bond, making them vinylic methyl protons. This environment is more deshielded than a typical alkyl methyl group. The signal is a singlet as there are no adjacent protons to couple with.

¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~199 | C=O (C-1) |

| ~162 | =C-CH₃ (C-3) |

| ~127 | =CH (C-2) |

| ~37 | -CH₂-C=O (C-6) |

| ~31 | -CH₂- (C-4) |

| ~26 | -CH₂- (C-5) |

| ~24 | -CH₃ |

Note: Specific peak values can vary slightly based on solvent and instrument frequency.

Interpretation:

-

C-1 (δ ~199): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom.

-

C-3 and C-2 (δ ~162 and ~127): These are the sp² hybridized carbons of the double bond. C-3 is further downfield than C-2 because it is substituted with the methyl group.

-

C-6, C-4, and C-5 (δ ~37, ~31, ~26): These are the sp³ hybridized carbons of the ring. C-6 is the most deshielded of the three due to its proximity to the electron-withdrawing carbonyl group.

-

-CH₃ (δ ~24): This is the sp³ hybridized methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a liquid sample.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric or instrumental absorptions.

-

Sample Application: Place a single drop of 3-Methyl-2-cyclohexen-1-one directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H (sp³) stretching |

| ~1665 | Strong | C=O stretching (conjugated ketone) |

| ~1635 | Medium | C=C stretching |

Causality of Key Absorptions:

-

C=O Stretch (~1665 cm⁻¹): The most prominent peak in the spectrum is the carbonyl stretch. For a typical saturated six-membered ring ketone, this absorption would appear around 1715 cm⁻¹. However, in 3-Methyl-2-cyclohexen-1-one, the carbonyl group is conjugated with the carbon-carbon double bond. This conjugation delocalizes the π-electrons, which slightly weakens the C=O double bond and lowers its vibrational frequency. This shift to a lower wavenumber is a hallmark of α,β-unsaturated ketones.[5][7][8]

-

C=C Stretch (~1635 cm⁻¹): This absorption is due to the stretching of the carbon-carbon double bond within the ring.

-

C-H Stretch (~2950 cm⁻¹): This region shows the characteristic stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-Methyl-2-cyclohexen-1-one in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters:

-

Column: A nonpolar column (e.g., DB-5ms) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV. This standard energy allows for comparison with library spectra.[9]

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

Caption: Proposed fragmentation of 3-Methyl-2-cyclohexen-1-one.

MS Data and Interpretation

-

Molecular Ion (M⁺): The mass spectrum shows a molecular ion peak at m/z = 110, which corresponds to the molecular weight of C₇H₁₀O.[5][10]

-

Key Fragment Ions:

-

m/z = 95: This peak arises from the loss of a methyl radical (•CH₃) from the molecular ion. The loss of a methyl group is a common fragmentation pathway for methyl-substituted compounds.

-

m/z = 82: A prominent peak at m/z 82 can be attributed to a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives.[11] This involves the loss of ethene (C₂H₄).

-

m/z = 67 and 54: These smaller fragments likely result from further cleavages of the ring structure.

-

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and unambiguous structural confirmation of 3-Methyl-2-cyclohexen-1-one. The ¹H and ¹³C NMR spectra reveal the precise connectivity and electronic environment of each atom in the molecule. The IR spectrum confirms the presence of the key α,β-unsaturated ketone functionality. Finally, the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation pathways, which are consistent with its cyclic and unsaturated structure. This integrated spectroscopic approach is fundamental to the characterization of organic molecules in research and development.

References

- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.

- Spectroscopy Online. Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates.

- Standard Operating Procedure H-NMR.

- IR: ketones.

- ChemicalBook. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR spectrum.

- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023).

- PubMed Central. (2013). Computational mass spectrometry for small molecules.

- ChemicalBook. 3-METHYL-2-CYCLOHEXEN-1-OL(21378-21-2) 1H NMR spectrum.

- IR: carbonyl compounds.

- SpectraBase. 3-Methyl-2-cyclohexen-1-one - Optional[1H NMR] - Chemical Shifts.

- Chegg.com. (2021). Solved 1H NMR Common Name: 3-Methylcyclohex-2-en-1-one IUPAC.

- PubMed Central. (2017). Identification of small molecules using accurate mass MS/MS search.

- NMR Sample Preparation.

- ResearchGate. Basic Parameters for GC/MS Analysis | Download Table.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- Spectroscopy Online. Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products.

- Analytical Methods (RSC Publishing). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation.

- NIST WebBook. 2-Cyclohexen-1-one, 3-methyl-.

- 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

- MSU chemistry. Mass Spectrometry.

- ACS Publications. Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones.

- ChemicalBook. 3-Methyl-2-cyclohexen-1-one.

- Interpretation of mass spectra.

- Chemguide. mass spectra - fragmentation patterns.

- Slideshare. Mass spectrometery | PPT.

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. How To [chem.rochester.edu]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

Foreword: The Architectural Elegance of Boronic Esters

An In-Depth Technical Guide to the Formation Mechanism of 2-Phenyl-1,3,2-dioxaborinane

In the landscape of modern synthetic chemistry, boronic esters stand out as remarkably versatile intermediates. Their utility in Suzuki-Miyaura cross-coupling reactions is legendary, but their significance extends far beyond this single application. They are pivotal in the design of sensors, self-healing materials, and dynamic covalent networks.[1][2] The this compound, a six-membered cyclic ester formed from phenylboronic acid and 1,3-propanediol, is a foundational example of this compound class. Understanding its formation is not merely an academic exercise; it is a gateway to controlling the synthesis of more complex, functional molecules. This guide provides an in-depth exploration of the core mechanism, experimental considerations, and characterization of this fundamental boronic ester, grounded in established chemical principles and field-proven insights.

The Core Mechanism: A Tale of Equilibrium and Hybridization

The formation of this compound is a reversible condensation reaction. The process is governed by a delicate equilibrium that is highly sensitive to environmental factors. To truly grasp the mechanism, we must first understand the nature of the key reactant: phenylboronic acid (PBA).

The Dual Nature of Phenylboronic Acid

Phenylboronic acid is a Lewis acid, characterized by an electron-deficient boron atom. In aqueous or protic solutions, it exists in a pH-dependent equilibrium between two forms:

-

Trigonal Planar (sp² hybridized): This is the neutral form of the boronic acid. The boron atom possesses a vacant p-orbital, making it electrophilic.[3]

-

Tetrahedral (sp³ hybridized): Under more basic conditions, the boron atom is attacked by a hydroxide ion, forming an anionic hydroxyboronate species. This change in geometry from trigonal to tetrahedral is a crucial aspect of its chemistry.[3][4]

The equilibrium between these two states is defined by the pKa of the boronic acid (for PBA, pKa ≈ 8.9).[4] It is a common misconception that the more nucleophilic anionic boronate is the primary reactant with diols. In fact, kinetic and mechanistic studies have shown that esterification occurs preferentially with the neutral, trigonal sp² hybridized boronic acid.[3][4] The tetrahedral boronate is less reactive toward diols because the hydroxyl group is a poorer leaving group than water.

The Esterification Pathway

The reaction with 1,3-propanediol proceeds via a multi-step mechanism. The prevailing pathway involves the nucleophilic attack of a diol hydroxyl group on the electron-deficient boron center of the neutral boronic acid.

The key stages are:

-

Nucleophilic Addition: One hydroxyl group of 1,3-propanediol attacks the vacant p-orbital of the sp²-hybridized boron atom in phenylboronic acid.

-

Intermediate Formation: This attack forms a transient, acyclic tetrahedral intermediate.

-

Dehydration: A molecule of water is eliminated. This step is often rate-limiting and is the primary reason why reactions are conducted in anhydrous solvents or with water removal (e.g., a Dean-Stark apparatus) to drive the equilibrium toward the product.

-

Intramolecular Cyclization & Dehydration: The second hydroxyl group of the diol chain then attacks the boron center in an intramolecular fashion, leading to the formation of the stable six-membered ring and the elimination of a second water molecule.

While five-membered rings (from 1,2-diols) are often kinetically favored, the six-membered ring of a dioxaborinane (from a 1,3-diol) is thermodynamically stable.[5]

Experimental Protocol: A Self-Validating Workflow

The synthesis of this compound is a standard procedure in many organic chemistry laboratories. The following protocol is designed to be self-validating, with clear checkpoints for ensuring reaction success.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| Phenylboronic Acid | 121.93 | 3.0 g | 24.6 | Ensure it is dry. |

| 1,3-Propanediol | 76.09 | 2.39 g (2.25 mL) | 31.4 | Use a slight excess. |

| Toluene | 92.14 | 50 mL | - | Anhydrous grade is critical. |

| Anhydrous MgSO₄/Na₂SO₄ | - | ~5 g | - | For drying. |

Step-by-Step Synthesis Procedure

A general procedure, adapted from published literature, provides a reliable pathway to the target compound.[6]

-

Setup: Assemble a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under a nitrogen or argon atmosphere. This is crucial for excluding atmospheric moisture and removing the water generated during the reaction.

-

Charging Flask: To the flask, add phenylboronic acid (3.0 g, 24.6 mmol) and anhydrous toluene (50 mL). Stir until the solid is mostly dissolved. Add 1,3-propanediol (2.25 mL, 31.4 mmol) via syringe.

-

Azeotropic Dehydration: Heat the mixture to reflux. Toluene and water will form a low-boiling azeotrope, which will collect in the Dean-Stark trap. The denser water will separate to the bottom, effectively removing it from the reaction and driving the equilibrium towards the product.

-

Reaction Monitoring: Continue refluxing until water ceases to collect in the trap (typically 2-4 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC), observing the consumption of the phenylboronic acid starting material.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with brine to remove any unreacted diol. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Yield: The resulting product is often a yellowish liquid or a low-melting solid of sufficient purity for many applications.[6] For exacting standards, purification can be achieved via vacuum distillation. Expected yields are typically high, often in the 80-95% range.[6]

Physical and Spectroscopic Data

Accurate characterization is the final step in validating a successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BO₂ | [7] |

| Molar Mass | 161.99 g/mol | [7] |

| Appearance | Yellowish Liquid / White Solid | [6] |

| Boiling Point | 106 °C @ 2 mmHg | [7] |

| Density | 1.077 g/mL at 25 °C | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the structure of the product. The spectra provide a unique fingerprint of the molecule.

-

¹H NMR (in CDCl₃): The expected signals are:

-

δ 7.8-7.3 ppm (m, 5H): These correspond to the protons on the phenyl ring. The multiplet pattern arises from the different chemical environments of the ortho, meta, and para protons.

-

δ 4.2-4.1 ppm (m, 4H): This signal represents the four protons of the two O-CH₂ groups in the dioxaborinane ring.

-

δ 2.1-1.9 ppm (m, 2H): This multiplet corresponds to the central CH₂ group of the propanediol backbone.[6]

-

-

¹¹B NMR: This technique is highly informative for boron-containing compounds. This compound should exhibit a single broad peak characteristic of a trigonal (sp²) boronic ester, typically in the range of δ 25-35 ppm.

Conclusion and Outlook

The formation of this compound is a textbook example of dynamic covalent chemistry, driven by equilibrium and facilitated by the removal of a small molecule byproduct. A thorough understanding of the underlying mechanism—particularly the role of the neutral sp²-hybridized boronic acid as the primary electrophile—is paramount for optimizing reaction conditions and achieving high yields. The straightforward, high-yielding synthesis and the stability of the resulting six-membered ring make this compound an invaluable building block for researchers in materials science, medicinal chemistry, and catalysis. By mastering this fundamental transformation, scientists are well-equipped to explore the vast and exciting chemistry of organoboron compounds.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Deshayes, S., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]

-

Cromwell, O. R., et al. (2020). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

-

Wulff, G. (1995). The role of the ortho-aminomethyl functional group in phenyl boronic acids for sugar complexation. Pure and Applied Chemistry. [Link]

-

Gomez-Constante, C., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

-

Wu, J., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A. [Link]

-

Scott, H. R., et al. (2024). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. National Institutes of Health. [Link]

-

Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd.[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]

- 3. aablocks.com [aablocks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

solubility of 2-Phenyl-1,3,2-dioxaborinane in organic solvents

An In-depth Technical Guide to the Solubility of 2-Phenyl-1,3,2-dioxaborinane in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key organoboron compound in modern organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, draws insights from structurally analogous boronic esters, and presents a robust experimental framework for researchers to determine solubility in their specific applications. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various organic solvent systems to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound belongs to the family of boronic acid esters, which are pivotal reagents in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The dioxaborinane ring imparts a unique combination of stability and reactivity to the molecule, making it a preferred building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, product yield, and the efficiency of downstream processing, such as crystallization and chromatography.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility will be dictated by a balance of the non-polar phenyl group and the more polar dioxaborinane ring.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 4406-77-3 | [2] |

| Molecular Formula | C₉H₁₁BO₂ | [2][3] |

| Molecular Weight | 161.99 g/mol | [2][3] |

| Appearance | Not explicitly stated, but related compounds are often white to off-white solids or liquids.[1] | |

| Boiling Point | 106 °C at 2 mm Hg | [2][3] |

| Density | 1.077 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.528 | [2][3] |

Inferred Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is sparse, we can infer its likely solubility based on studies of closely related compounds, such as phenylboronic acid and its pinacol ester. Research on these analogs indicates that cyclic boronic esters generally exhibit good solubility in a range of common organic solvents and behave like typical organic compounds.[4][5]

It is expected that this compound will demonstrate good solubility in aprotic polar solvents and moderate solubility in non-polar solvents.

Expected Solubility Trends:

-

High Solubility: In solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate, where a combination of dipole-dipole interactions and London dispersion forces can effectively solvate the molecule.

-

Moderate Solubility: In ethers like diethyl ether and aromatic hydrocarbons such as toluene, where London dispersion forces are the primary mode of interaction with the phenyl group.

-

Low Solubility: In highly polar protic solvents like water and methanol, due to the compound's predominantly non-polar character and the potential for hydrolysis of the boronic ester. It is also expected to have low solubility in non-polar aliphatic hydrocarbons like hexane and cyclohexane.

It is crucial to note that boronic esters can be sensitive to moisture, leading to hydrolysis to the corresponding boronic acid.[6] This can complicate solubility studies and impact the purity of the material. Therefore, the use of dry, aprotic solvents is highly recommended.

Experimental Protocol for Solubility Determination: A Dynamic Method

For researchers requiring precise solubility data in a specific solvent system, the following dynamic (polythermal) method is recommended. This method involves visually or instrumentally determining the dissolution temperature of a known concentration of the solute.

Materials and Equipment

-

This compound (of known purity)

-

High-purity organic solvents (anhydrous)

-

Analytical balance (±0.1 mg)

-

Sealed glass vials or tubes

-

Controlled temperature bath with a programmable temperature ramp

-

Magnetic stirrer and stir bars

-

Digital thermometer or thermocouple

-

Turbidity sensor or a laser light source and detector (optional, for enhanced precision)

-

Inert atmosphere glovebox (recommended for handling moisture-sensitive compounds)[7]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a clean, dry vial.

-

Add a precise volume or mass of the desired anhydrous solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation and atmospheric moisture ingress.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath equipped with a magnetic stirrer.

-

Begin stirring to ensure the suspension is homogeneous.

-

Slowly ramp up the temperature of the bath at a controlled rate (e.g., 0.5 °C/min).

-

Carefully observe the solution for the disappearance of the solid phase. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration.

-

For more accurate determination, a turbidity sensor can be used to detect the point of complete dissolution.

-

-

Data Analysis:

-

Repeat the measurement with different concentrations of the solute in the same solvent to generate a series of data points.

-

Plot the dissolution temperature (°C or K) against the mole fraction or concentration (mol/L or g/L) of this compound.

-

The resulting plot represents the solubility curve for the compound in the tested solvent.

-

Self-Validating System and Best Practices

-

Purity of Compound: Ensure the purity of this compound is known, as impurities can significantly affect solubility.

-

Anhydrous Solvents: Use anhydrous solvents to prevent hydrolysis of the boronic ester.[7]

-

Controlled Heating Rate: A slow and controlled temperature ramp is crucial to accurately determine the dissolution temperature.

-

Equilibrium: Ensure that the system has reached thermal equilibrium at each measurement point.

-

Reproducibility: Perform multiple measurements for each concentration to ensure the reproducibility of the results.

Visualizing the Process

The following diagrams illustrate the molecular structure of this compound and the experimental workflow for solubility determination.

Caption: Molecular Structure of this compound

Caption: Experimental Workflow for Dynamic Solubility Determination

Conclusion

References

-

This compound Three Chongqing Chemdad Co. Chemdad. Available at: [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 4406-77-3 [m.chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to 2-Phenyl-4H-1,3,2-benzodioxaborins: Stable and Versatile Precursors for ortho-Quinone Methide Generation

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ortho-Quinone methides (o-QMs) are highly reactive, transient intermediates of significant value in organic synthesis and medicinal chemistry.[1][2][3] Their utility in constructing complex molecular architectures, particularly chromans and substituted phenols, is well-established. However, their inherent instability presents a formidable challenge, often requiring harsh generation conditions that limit substrate scope and functional group tolerance.[4] This guide details the use of 2-phenyl-4H-1,3,2-benzodioxaborins as a superior class of bench-stable precursors that controllably release o-QMs under mild thermal or Lewis acidic conditions. We will explore the mechanistic underpinnings of this methodology, provide actionable experimental protocols, and discuss its applications in the synthesis of complex molecules relevant to drug discovery.

The Challenge of ortho-Quinone Methides

ortho-Quinone methides are characterized by a cyclohexadiene core with conjugated exocyclic methylene and carbonyl groups. This structure is highly polarized, with a significant contribution from a zwitterionic aromatic resonance form, rendering the exocyclic carbon highly electrophilic.[3][5] This reactivity is the source of their synthetic power, enabling them to participate in a variety of transformations:

-

1,4-Conjugate Addition: Rapid reaction with a wide range of soft and hard nucleophiles to form ortho-alkylated phenol derivatives.[3]

-

[4+2] Hetero-Diels-Alder Cycloaddition: Efficient reaction with electron-rich alkenes to yield substituted chromans, a common scaffold in natural products and pharmaceuticals.[6][7]

Despite their utility, the direct synthesis and isolation of most o-QMs are impractical due to their rapid oligomerization or reaction with ambient nucleophiles like water.[2] Traditional generation methods, such as the dehydration of 2-hydroxybenzyl alcohols or oxidation of ortho-alkyl phenols, often require high temperatures or strong acids, which are incompatible with sensitive substrates.[4][7][8] This has driven the search for stable, easily handled precursors that can generate o-QMs in situ under predictable and mild conditions.

2-Phenyl-4H-1,3,2-benzodioxaborins: A Stable Gateway to o-QM Chemistry

2-Phenyl-4H-1,3,2-benzodioxaborins have emerged as an exemplary solution to the o-QM challenge. These cyclic boronic esters are typically crystalline, bench-stable solids that can be prepared and purified using standard laboratory techniques. Their stability is derived from the covalent cyclic structure which "protects" the latent o-QM. The release of the reactive intermediate is triggered on demand, primarily through two reliable methods: thermolysis or treatment with a Lewis acid.[9]

Mechanism of o-QM Generation

The generation of an o-QM from a 2-phenyl-4H-1,3,2-benzodioxaborin precursor proceeds via a formal retro-hetero-Diels-Alder reaction.

-

Thermal Generation: Upon heating, the benzodioxaborin ring undergoes a concerted cycloreversion. This process breaks the C-O and C-B bonds of the heterocyclic ring, releasing the planar, high-energy o-QM intermediate and a stable boronic acid-related species (e.g., phenylboronic anhydride). The driving force is the entropic benefit of forming two molecules from one and the subsequent irreversible trapping of the highly reactive o-QM.[9]

-

Lewis Acid-Catalyzed Generation: The addition of a Lewis acid (e.g., TiCl₄, SnCl₄) accelerates o-QM formation at lower temperatures. The Lewis acid coordinates to one of the oxygen atoms of the dioxaborin ring, weakening the adjacent C-O bond and facilitating its cleavage. This creates a more polarized intermediate that readily fragments to yield the o-QM. This method is particularly advantageous as it often proceeds under milder conditions than thermolysis.[9]

The causality behind this controlled release is the thermodynamic stability of the precursor compared to the kinetic instability of the o-QM product. The benzodioxaborin acts as a thermodynamic sink, holding the o-QM in a stable form until sufficient energy (thermal or chemical) is supplied to overcome the activation barrier for its release.

Caption: Generation of a reactive o-QM from a stable benzodioxaborin precursor.

Synthetic Scope and Applications

Once generated in situ, the o-QM is immediately available to react with a co-reagent in the reaction mixture. This strategy prevents the unwanted decomposition of the o-QM and allows for a broad range of transformations.

Intermolecular Trapping Reactions

The true versatility of this method is demonstrated by the wide array of nucleophiles and dienophiles that can be used to trap the transient o-QM.[9]

-

Hetero-Diels-Alder Reactions: Electron-rich olefins like ethyl vinyl ether and dihydropyran react smoothly to form chroman derivatives. This is a powerful method for accessing core structures found in many natural products, including Vitamin E analogues.[3][9]

-

Conjugate Addition with Nucleophiles: A diverse set of nucleophiles can be employed to synthesize complex ortho-substituted phenols.

-

O-Nucleophiles: Alcohols and phenols add to yield benzyl ether derivatives.

-

S-Nucleophiles: Thiols are excellent nucleophiles, providing thioethers in high yield.

-

N-Nucleophiles: Amines can be used, though their basicity can sometimes interfere with Lewis acid-catalyzed variants.[9]

-

C-Nucleophiles: Soft carbon nucleophiles like diethylmalonate, as well as electron-rich arenes, can form new C-C bonds.[9]

-

Hydride: Hydride reagents can reduce the o-QM to the corresponding ortho-alkyl phenol.

-

The table below summarizes the scope of these trapping reactions.

| Entry | Trapping Agent (Nucleophile/Dienophile) | Conditions | Product Type | Representative Yield |

| 1 | Ethyl vinyl ether | Thermolysis | 2-Ethoxychroman | High |

| 2 | Dihydropyran | Thermolysis | Tricyclic chroman derivative | High |

| 3 | Cyclohexene | Thermolysis | Tricyclic chroman derivative | Moderate |

| 4 | Thiophenol | Lewis Acid | o-(Phenylthiomethyl)phenol | High |

| 5 | Methanol | Lewis Acid | o-(Methoxymethyl)phenol | High |

| 6 | Diethylamine | Lewis Acid | o-(Diethylaminomethyl)phenol | Moderate |

| 7 | Diethyl malonate | Lewis Acid | Diethyl 2-(2-hydroxybenzyl)malonate | Good |

| 8 | Allyltrimethylsilane | Lewis Acid | o-(But-3-en-1-yl)phenol | Good |

Data synthesized from representative examples in the literature.[9]

Intramolecular Reactions and Drug Development

The power of this methodology extends to intramolecular reactions, where the trapping nucleophile or dienophile is tethered to the phenol precursor. This allows for the rapid construction of complex polycyclic systems. For instance, intramolecular trapping with an olefin can lead to analogues of tetrahydrocannabinols, while intramolecular Friedel-Crafts-type reactions can produce 4-phenylchromans.[9]

For drug development professionals, this controlled generation of a potent electrophile is highly relevant. The o-QM motif is a known DNA alkylating agent and is implicated in the mechanism of action of several anticancer agents.[5] The ability to generate this reactive species under predictable conditions from a stable precursor opens avenues for the design of targeted pro-drugs that release a cytotoxic payload only upon a specific trigger (e.g., an enzyme or a change in local pH that could function as a Lewis acid).

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, rationales, and expected outcomes for researchers.

Protocol 1: Synthesis of a 2-Phenyl-4H-1,3,2-benzodioxaborin Precursor

This procedure describes the condensation of a phenol, an aldehyde, and phenylboronic acid. The choice of a Lewis acid catalyst like ZrCl₄ is crucial as it activates the aldehyde for nucleophilic attack by the phenol and facilitates the subsequent cyclization with the boronic acid.[9]

Workflow Diagram

Caption: Workflow for the synthesis of the benzodioxaborin precursor.

Step-by-Step Methodology:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the substituted phenol (1.0 equiv), the aldehyde (1.1 equiv), and phenylboronic acid (1.1 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via syringe to achieve a concentration of approximately 0.2 M with respect to the phenol.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add the Lewis acid catalyst (e.g., ZrCl₄, 10 mol%) portion-wise. Rationale: An inert atmosphere and anhydrous solvent are critical to prevent catalyst deactivation and unwanted side reactions with water.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting phenol by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Self-Validation:

-

Expected Results: The product should be isolable as a white to off-white crystalline solid. Characterization by ¹H and ¹³C NMR should show the disappearance of the phenolic -OH proton and the appearance of characteristic peaks for the dioxaborin ring protons. Mass spectrometry should confirm the expected molecular weight.

-

Troubleshooting: If the reaction is sluggish, a slightly elevated temperature (e.g., 40 °C) or additional catalyst may be required. If multiple products are observed, the reaction may need to be run at a lower temperature to improve selectivity.

Protocol 2: In Situ Generation and Trapping of an o-QM via Thermolysis

This protocol demonstrates the hetero-Diels-Alder reaction between an o-QM generated via thermolysis and ethyl vinyl ether.

Step-by-Step Methodology:

-

Setup: In a sealed tube, combine the 2-phenyl-4H-1,3,2-benzodioxaborin precursor (1.0 equiv) and a large excess of the trapping agent, ethyl vinyl ether (10-20 equiv). Rationale: A large excess of the trapping agent ensures the efficient capture of the transient o-QM, maximizing the yield of the desired product and minimizing oligomerization.

-

Solvent: Add an anhydrous, high-boiling solvent such as toluene or xylene.

-

Reaction: Seal the tube tightly and heat the mixture in an oil bath at 110-140 °C for 12-24 hours.

-

Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess ethyl vinyl ether.

-

Purification: Purify the crude residue directly by flash column chromatography to afford the desired chroman product.

Self-Validation:

-

Expected Results: The chroman product should be isolable as a colorless oil or low-melting solid. ¹H NMR spectroscopy is diagnostic, showing characteristic signals for the newly formed stereocenters in the chroman ring.

-

Troubleshooting: If the yield is low, ensure the reaction temperature is sufficient for efficient cycloreversion of the precursor. Check for precursor stability under the reaction conditions; if it decomposes through other pathways, a lower temperature or a switch to a Lewis acid-catalyzed method may be necessary.

Conclusion and Future Outlook

The use of 2-phenyl-4H-1,3,2-benzodioxaborins represents a significant advance in the "domestication" of highly reactive ortho-quinone methides.[10] These precursors provide a stable, reliable, and versatile platform for generating o-QMs under predictable and relatively mild conditions. The ability to trigger their reactivity thermally or with Lewis acids allows for broad applications in the synthesis of complex phenols and chromans, which are key structures in natural products and pharmaceutical agents. For scientists in drug development, this methodology offers a controllable route to a potent electrophilic intermediate, creating opportunities for novel pro-drug designs and the synthesis of biologically active target molecules. Future research will likely focus on developing catalytic, enantioselective versions of these trapping reactions, further expanding the synthetic power of this elegant chemical strategy.[3][4]

References

- Click-like ortho-quinone methide trapping using rare 3-methylene isochromanones for a series of multifunctional pseudo-natural products. Organic & Biomolecular Chemistry (RSC Publishing).

- Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. RSC Publishing.

- Recent Advances in the Synthetic Utility of ortho-Quinone Methides for Cyclization Reactions: A Versatile Skeleton. Preprints.org.

- The Generation and Reactions of Quinone Methides. PubMed Central (NIH).

- Harnessing ortho-Quinone Methides in Natural Product Biosynthesis and Biocatalysis. PubMed Central (NIH).

- Substituent Effects on Oxidation-Induced Formation of Quinone Methides from Arylboronic Ester Precursors. ResearchGate.

- Trapping of the quinone methide from reductive cleavage of menogaril with the nitrogen nucleophile imidazole. The Journal of Organic Chemistry (ACS Publications).

- Catalytic generation of ortho-quinone dimethides via donor/donor rhodium carbenes. Chemical Science (RSC Publishing).

- Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis. PubMed Central (NIH).

- o-Quinone methides in natural product synthesis: an update. RSC Publishing.

- Visible-Light-Induced ortho-Quinone Methides Formation in Situ Using ortho-Alkylarenols as Precursors for Tandem [4 + 2] Cycloaddition Reaction. Organic Letters (ACS Publications).

- Reactions of 2-phenyl-4H-1,3,2-benzodioxaborin, a stable ortho-quinone methide precursor. ResearchGate.

- Trapping of the quinone methide from reductive cleavage of menogaril with the nitrogen nucleophile imidazole. American Chemical Society.

- Mechanism of action of an Ir(iii) complex bearing a boronic acid active as a H2O2-responsive photosensitizer: ROS generation and quinone methide release for GSH scavenging. Inorganic Chemistry Frontiers (RSC Publishing).

- Chemoenzymatic ortho-quinone methide formation. ChemRxiv.

- The Emergence of Quinone Methides in Asymmetric Organocatalysis. PubMed Central (NIH).

- The Domestication of ortho -Quinone Methides. ResearchGate.

- Synthesis of Ortho Quinone Methide Precursors. Mahatma Gandhi University.

Sources

- 1. Recent Advances in the Synthetic Utility of ortho-Quinone Methides for Cyclization Reactions: A Versatile Skeleton | Bentham Science [eurekaselect.com]

- 2. Harnessing ortho-Quinone Methides in Natural Product Biosynthesis and Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emergence of Quinone Methides in Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. o-Quinone methides in natural product synthesis: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. assist.mgu.ac.in [assist.mgu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenyl-1,3,2-dioxaborinane: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1,3,2-dioxaborinane, a versatile organoboron compound. It delves into the historical context of boronic acids and their esters, leading to the development and synthesis of this specific cyclic boronic ester. The guide details its synthesis, explores its stability and reactivity, and provides in-depth protocols for its primary applications as a protecting group for 1,3-diols and as a coupling partner in the Suzuki-Miyaura reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Rise of Organoboranes

The field of organic chemistry was revolutionized by the introduction of organoboron reagents. While the first boronic acid was synthesized by Edward Frankland in 1860, it was the pioneering work of Herbert C. Brown in the mid-20th century that truly unlocked the synthetic potential of organoboranes, earning him the Nobel Prize in Chemistry in 1979. Boronic acids, with the general formula R-B(OH)₂, and their corresponding esters, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

This compound, a cyclic boronic ester derived from phenylboronic acid and 1,3-propanediol, has emerged as a valuable reagent with distinct advantages in terms of stability and handling compared to its parent boronic acid. This guide will explore the discovery, synthesis, and multifaceted applications of this important molecule.

Historical Context and Discovery

The journey to this compound begins with the discovery of phenylboronic acid itself. In 1880, Michaelis and Becker first reported the synthesis of benzeneboronyl dichloride, which readily hydrolyzes to form phenylboronic acid[1]. The subsequent development of boronic esters involved the reaction of boronic acids with alcohols or diols. These esters, such as this compound, offered improved stability and solubility in organic solvents, making them more amenable to a wider range of reaction conditions.

While a singular "discovery" paper for this compound is not readily apparent in early literature, its preparation falls under the general and well-established method of forming cyclic boronic esters from boronic acids and diols. The IUPAC nomenclature designates saturated six-membered cyclic boronic esters as dioxaborinanes[2]. Studies on the relative stability of boronic esters have shown that six-membered dioxaborinanes are thermodynamically more stable than their five-membered dioxaborolane counterparts, a key factor in their utility[3].

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between phenylboronic acid and 1,3-propanediol. The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the ester product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylboronic acid

-

1,3-Propanediol

-

Toluene

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add phenylboronic acid (1.0 eq) and 1,3-propanediol (1.1 eq).

-

Add toluene to the flask to a concentration of approximately 0.5 M with respect to the phenylboronic acid.

-

Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, typically 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Add anhydrous magnesium sulfate to the solution to remove any residual water.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil or a white solid. The product can be further purified by distillation or recrystallization if necessary.

Data Presentation:

| Property | Value | Reference |

| CAS Number | 4406-77-3 | |

| Molecular Formula | C₉H₁₁BO₂ | |

| Molecular Weight | 161.99 g/mol | |

| Boiling Point | 106 °C @ 2 mmHg | [4] |

| Density | 1.077 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.528 | [4] |

Applications in Organic Synthesis

This compound serves two primary roles in modern organic synthesis: as a robust protecting group for 1,3-diols and as a stable and efficient coupling partner in Suzuki-Miyaura cross-coupling reactions.

Protecting Group for 1,3-Diols

The formation of a cyclic acetal with a boronic acid is a common strategy for the protection of diols[2]. The this compound moiety offers a reliable method for the temporary protection of 1,3-diols, allowing for selective reactions at other functional groups within a molecule.

The choice of phenylboronic acid as the protecting group precursor is due to the stability of the resulting dioxaborinane ring and the ease of its formation and subsequent cleavage. The six-membered ring formed from a 1,3-diol is thermodynamically favored over the five-membered ring from a 1,2-diol when using benzaldehyde acetals, a principle that extends to boronic esters[5]. This selectivity is crucial in complex molecules containing multiple diol functionalities.

Caption: Workflow for the protection and deprotection of a 1,3-diol.

Procedure:

-

Dissolve the 1,3-diol (1.0 eq) and phenylboronic acid (1.1 eq) in toluene.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting diol is consumed.

-

Cool the reaction and remove the solvent under reduced pressure. The crude protected diol can often be used without further purification.

Cleavage Conditions: The cleavage of the dioxaborinane ring is typically achieved under mild acidic conditions or through an exchange reaction with another diol.

-

Acidic Hydrolysis: Stirring the protected compound in a mixture of a protic solvent (e.g., methanol, THF) and aqueous acid (e.g., HCl, acetic acid) at room temperature will readily cleave the boronic ester.

-

Diol Exchange: Transesterification with an excess of a simple diol, such as ethylene glycol or 1,3-propanediol, in the presence of a catalytic amount of acid can also be employed for deprotection.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. Boronic esters are often preferred over boronic acids due to their enhanced stability and ease of handling.

While pinacol esters are the most commonly used boronic esters, 1,3-propanediol-derived esters like this compound offer certain advantages. Their increased thermodynamic stability can be beneficial for long-term storage and for reactions that require prolonged heating. Furthermore, the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, can be influenced by the nature of the diol. While boronic acids are generally more reactive than their ester counterparts in Suzuki-Miyaura couplings, the choice of ester can fine-tune the reactivity and stability of the organoboron reagent[6].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon, Nitrogen).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands as a testament to the enduring utility of organoboron chemistry. Its straightforward synthesis, inherent stability, and versatile reactivity make it a valuable tool for organic chemists. Whether employed as a protecting group for 1,3-diols or as a robust coupling partner in the synthesis of complex biaryl structures, this dioxaborinane derivative offers reliability and efficiency. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the applications of well-defined and stable building blocks like this compound are poised to expand further.

References

-

Phenylboronic acid – preparation and application. Georganics. (2024). [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. (2007). [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. (n.d.). [Link]

-

This compound. Chemdad. (n.d.). [Link]

-

Protecting Group Chemistry: Protection of 1,3-diols. YouTube. (2021). [Link]

-

Comparison of reactivity of different boron reagents. ResearchGate. (2020). [Link]

Sources

fundamental reactivity of the B-C bond in 2-Phenyl-1,3,2-dioxaborinane

An In-Depth Technical Guide to the Fundamental Reactivity of the B-C Bond in 2-Phenyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds are indispensable tools in modern organic synthesis, prized for their versatility, stability, and the precision with which they form carbon-carbon and carbon-heteroatom bonds. Among these, this compound, a cyclic boronic ester, offers a compelling balance of reactivity and stability, making it a valuable reagent in academic and industrial research. This guide provides an in-depth exploration of the fundamental reactivity of the boron-carbon (B-C) bond in this specific reagent. We will dissect its role in cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings, grounded in mechanistic principles and supported by actionable experimental protocols. This document is designed to serve as a technical resource, blending theoretical understanding with practical, field-proven insights for professionals engaged in synthetic chemistry and drug development.

The this compound Moiety: Structure, Synthesis, and Stability

Synthesis and Structural Characteristics